

Spectroscopic Profile of D&C Yellow No. 10: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Yellow 10**

Cat. No.: **B1170507**

[Get Quote](#)

This technical guide provides an in-depth overview of the spectroscopic data for D&C Yellow No. 10, also known as Quinoline Yellow WS, C.I. Food Yellow 13, or C.I. Acid Yellow 3 (CAS No. 8004-92-0).^{[1][2][3][4][5]} The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format, detailing experimental protocols, and illustrating analytical workflows.

D&C Yellow No. 10 is a synthetic dye manufactured by the sulfonation of 2-(2-quinolyl)-1,3-indandione.^[4] It is a mixture consisting primarily of the sodium salts of the mono- and disulfonic acids of the parent compound.^[4]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of D&C Yellow No. 10, leveraging its strong absorption of light in the visible spectrum. The chromophore system, arising from the conjugated quinoline and indandione rings, gives the compound its characteristic yellow color.

UV-Vis Absorption Data

The maximum absorbance (λ_{max}) of D&C Yellow No. 10 is consistently reported in the blue region of the visible spectrum, which is complementary to its yellow appearance. The precise λ_{max} can vary slightly depending on the solvent and pH.

Parameter	Value	Solvent/Conditions	Reference
λ_{max}	~414 nm	Aqueous Solution	JECFA Monograph
λ_{max}	412 nm	Water (c = 10.2 mg/L)	[4]
λ_{max}	413 nm	PBS (Phosphate-Buffered Saline)	[1]
Molar Absorptivity (ϵ)	$22,700 \text{ M}^{-1}\text{cm}^{-1}$	PBS at 413 nm	[1]

Experimental Protocol for UV-Vis Spectroscopy

This protocol outlines the determination of the concentration of D&C Yellow No. 10 in a solution using UV-Vis spectrophotometry.

- Instrumentation: A calibrated UV-Visible spectrophotometer capable of scanning within the 200-800 nm range.
- Materials:
 - D&C Yellow No. 10 reference standard.
 - Solvent (e.g., deionized water, phosphate-buffered saline).
 - Volumetric flasks and pipettes (Class A).
 - Quartz or polystyrene cuvettes with a 1 cm path length.
- Preparation of Stock and Standard Solutions:
 - Accurately weigh a known amount of D&C Yellow No. 10 powder and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration.
 - Perform a series of serial dilutions from the stock solution to prepare at least five standard solutions of varying, known concentrations.
- Measurement:

- Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
- Fill a cuvette with the solvent to serve as a blank. Place it in the spectrophotometer and zero the absorbance.
- Measure the absorbance of each standard solution at the predetermined λ_{max} (~412-414 nm).
- Measure the absorbance of the unknown sample solution.

- Data Analysis:
 - Plot a calibration curve of absorbance versus concentration for the standard solutions.
 - Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the coefficient of determination (R^2).
 - Use the absorbance of the unknown sample and the calibration curve equation to determine its concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of D&C Yellow No. 10. While complete, assigned spectra are not widely available in public databases, the structural components allow for the prediction of characteristic chemical shifts. Published literature confirms that both ^1H and ^{13}C NMR spectra have been used to characterize this dye and its components.^[6]

Predicted ^1H NMR Spectral Data

The proton NMR spectrum is expected to be complex due to the multiple aromatic protons on the quinoline and indanedione rings. The exact chemical shifts will be influenced by the position and number of sulfonate groups.

Proton Type	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
Aromatic Protons (Quinoline & Indanedione Rings)	7.0 - 9.0	Multiplets (m)	The specific shifts and coupling patterns depend on the substitution pattern of the sulfonate groups. Protons on the quinoline ring are expected to appear at the lower field (more deshielded) end of this range.
Methine Proton (Indanedione CH)	4.0 - 5.0	Singlet (s)	This proton is attached to the carbon between the two carbonyl groups. Its exact shift would be sensitive to the solvent and tautomeric form.

Predicted ^{13}C NMR Spectral Data

The carbon NMR spectrum will show signals for the aromatic carbons and the carbonyl carbons of the indanedione moiety.

Carbon Type	Predicted Chemical Shift (δ , ppm)	Notes
Carbonyl Carbons (C=O)	180 - 200	Two signals expected for the non-equivalent carbonyls in the indanedione group.
Aromatic & Heteroaromatic Carbons	110 - 160	Multiple signals corresponding to the carbons of the quinoline and benzene rings. Carbons bearing sulfonate groups will be shifted.
Methine Carbon (Indanedione CH)	50 - 60	The carbon atom situated between the two carbonyl groups.

Experimental Protocol for NMR Spectroscopy

- Sample Preparation:
 - Dissolve 5-25 mg of the D&C Yellow No. 10 sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D_2O) due to the dye's water solubility).
[\[7\]](#)[\[8\]](#)
 - Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.
[\[9\]](#)
 - Add an internal standard if quantitative analysis is required (e.g., DSS for aqueous solutions).
[\[10\]](#)
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.

- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire a standard ^1H NMR spectrum.
- Acquire a ^{13}C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ^{13}C .

• Data Processing:

- Apply Fourier transformation to the raw data.
- Phase the spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
- Integrate the signals in the ^1H spectrum and identify peak multiplicities.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the D&C Yellow No. 10 molecule. The spectrum will be characterized by absorptions corresponding to aromatic rings, carbonyl groups, and sulfonate groups.

Predicted IR Absorption Data

Wavenumber (cm $^{-1}$)	Vibration Type	Functional Group
3100 - 3000	C-H Stretch	Aromatic C-H
1720 - 1680	C=O Stretch	Ketone (Indanedione)
1600 - 1450	C=C Stretch	Aromatic Ring
1200 - 1150 & 1050 - 1000	S=O Stretch	Sulfonate (SO $_{3}^{-}$)
900 - 675	C-H Bend (out-of-plane)	Aromatic Ring Substitution

Experimental Protocol for FTIR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is suitable for analyzing solid powder samples directly with minimal preparation.

- Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
- Measurement:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Place a small amount of the D&C Yellow No. 10 powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis:
 - Identify the characteristic absorption bands and compare them to known correlation charts or reference spectra to confirm the presence of functional groups.

Visualization of Analytical Workflow

The following diagram illustrates a comprehensive workflow for the spectroscopic analysis of D&C Yellow No. 10.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of D&C Yellow No. 10.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PhotochemCAD | Quinoline Yellow [photochemcad.com]
- 2. Quinoline Yellow | C18H11NO2 | CID 6731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quinoline Yellow | 8004-92-0 [chemicalbook.com]
- 4. D&C Yellow No. 10 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectracolors.com [spectracolors.com]
- 6. researchgate.net [researchgate.net]
- 7. hmdb.ca [hmdb.ca]
- 8. Quinoline(91-22-5) 1H NMR spectrum [chemicalbook.com]
- 9. CAS No.8004-92-0,Quinoline Yellow Suppliers [lookchem.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of D&C Yellow No. 10: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1170507#spectroscopic-data-of-yellow-10-uv-vis-nmr-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com